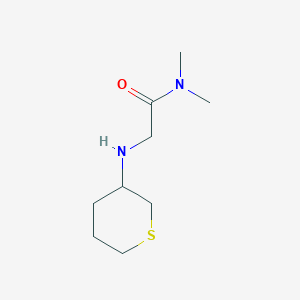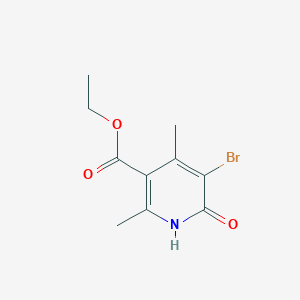
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 4th positions, a keto group at the 6th position, and an ethyl ester group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate using bromine or a brominating agent. The reaction is carried out in the presence of a solvent such as acetic acid or methanol, and the temperature is maintained at a specific range to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
化学反応の分析
Types of Reactions
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the keto group can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 5-bromo-2,4-dimethyl-6-oxo-6H-pyran-3-carboxylate
- 6-Bromo-2-oxo-benzothiazole-3-carboxylic acid ethyl ester
- 5-(2,5-Dimethyl-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and keto functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
ethyl 5-bromo-2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-4-15-10(14)7-5(2)8(11)9(13)12-6(7)3/h4H2,1-3H3,(H,12,13) |
InChIキー |
QCHKKQCEZOHQQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


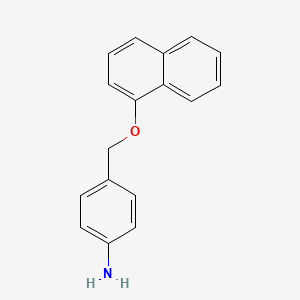




![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
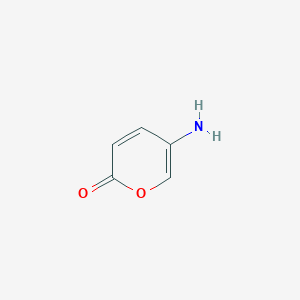
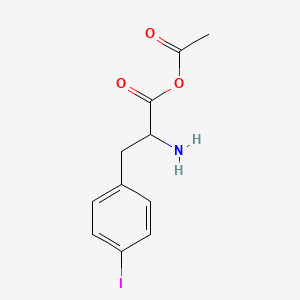
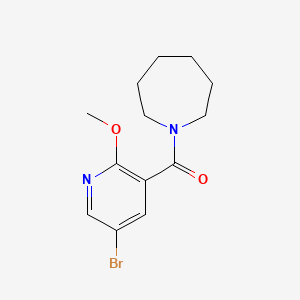
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
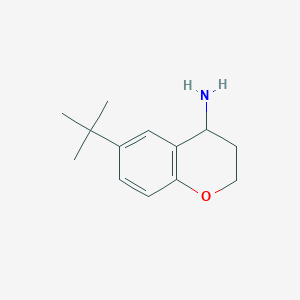
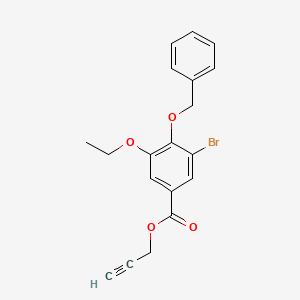
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
